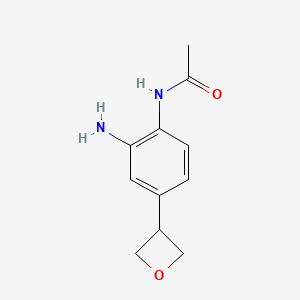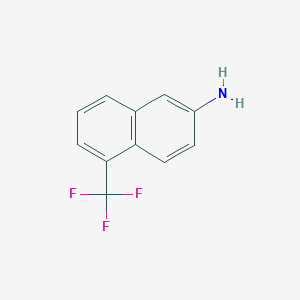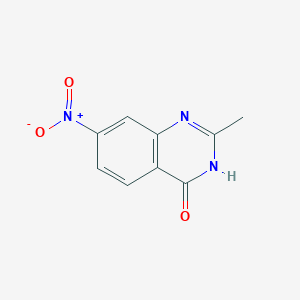
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene is an organic compound that belongs to the class of diazirenes Diazirenes are characterized by a three-membered ring containing two nitrogen atoms and one carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirene typically involves the reaction of 4-chlorophenol with chloroform and a base, followed by the introduction of a diazirene moiety. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and cost-effectiveness, often involving continuous flow reactors and automated systems to maintain consistent quality.
Análisis De Reacciones Químicas
Types of Reactions
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of simpler compounds by breaking the diazirene ring.
Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield chlorinated phenols, while reduction can produce simpler hydrocarbons.
Aplicaciones Científicas De Investigación
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving photoaffinity labeling, where it helps in identifying binding sites of biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific proteins or enzymes.
Industry: It finds applications in the development of new materials and as an intermediate in the production of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Chloro-3-(4-chlorophenoxy)-3H-diazirene involves its ability to form reactive intermediates upon exposure to light or other stimuli. These intermediates can interact with various molecular targets, such as proteins and nucleic acids, leading to modifications that can be studied for their biological effects. The pathways involved often include the formation of covalent bonds with target molecules, which can be analyzed using various biochemical techniques.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-2-methyl-1-propene: Used as an organic solvent and intermediate in the synthesis of other compounds.
4-Chlorophenol: A precursor in the synthesis of various chemicals and pharmaceuticals.
Diazirine derivatives: A class of compounds with similar structures and reactivity, used in photoaffinity labeling and other applications.
Uniqueness
3-Chloro-3-(4-chlorophenoxy)-3H-diazirene is unique due to its specific combination of a diazirene ring and chlorophenoxy group. This structure imparts distinct chemical properties and reactivity, making it valuable for specialized applications in research and industry.
Propiedades
Número CAS |
651306-47-7 |
|---|---|
Fórmula molecular |
C7H4Cl2N2O |
Peso molecular |
203.02 g/mol |
Nombre IUPAC |
3-chloro-3-(4-chlorophenoxy)diazirine |
InChI |
InChI=1S/C7H4Cl2N2O/c8-5-1-3-6(4-2-5)12-7(9)10-11-7/h1-4H |
Clave InChI |
IJJNEHCBDANZHW-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=CC=C1OC2(N=N2)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![2,4-dichloro-7,8-dihydro-6H-pyrano[3,2-d]pyrimidine](/img/structure/B11894656.png)


![2,7-Diazaspiro[4.4]nonane, 2-(3-pyridazinyl)-](/img/structure/B11894670.png)


![Spiro[cyclopropane-1,9'-fluoren]-2'-amine](/img/structure/B11894679.png)


